molecular formula C16H25N3O2 B11299366 1,3-dimethyl-5-({[3-(propan-2-yloxy)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one

1,3-dimethyl-5-({[3-(propan-2-yloxy)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11299366
M. Wt: 291.39 g/mol
InChI Key: MMBGKZYQGABNGW-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-({[3-(propan-2-yloxy)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one is a substituted benzimidazolone derivative characterized by:

  • A 1,3-dimethylbenzimidazol-2-one core, providing a rigid heterocyclic scaffold.
  • A 5-position substituent consisting of a methylene-linked amino group connected to a 3-(propan-2-yloxy)propyl chain. This substituent introduces both hydrophilic (amine, ether) and lipophilic (branched alkyl) features.

The compound’s molecular formula is C₁₆H₂₆N₃O₂ (calculated molecular weight: 292.4 g/mol).

Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

1,3-dimethyl-5-[(3-propan-2-yloxypropylamino)methyl]benzimidazol-2-one

InChI

InChI=1S/C16H25N3O2/c1-12(2)21-9-5-8-17-11-13-6-7-14-15(10-13)19(4)16(20)18(14)3/h6-7,10,12,17H,5,8-9,11H2,1-4H3

InChI Key

MMBGKZYQGABNGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNCC1=CC2=C(C=C1)N(C(=O)N2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-5-({[3-(PROPAN-2-YLOXY)PROPYL]AMINO}METHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzodiazole ring.

    Substitution Reactions: Functional groups such as the propan-2-yloxy and amino groups are introduced through substitution reactions.

    Final Modifications: The final product is obtained through further modifications and purification steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Common techniques include batch and continuous flow synthesis, with careful control of reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-5-({[3-(PROPAN-2-YLOXY)PROPYL]AMINO}METHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) are often employed in hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Biological Activities

  • Sodium Channel Blocker : The compound has been identified as a sodium channel blocker with a high affinity for inhibiting human Nav1.8 sodium channels, which play a critical role in pain signaling pathways. Its IC50 values indicate potent inhibitory effects, making it a candidate for pain management therapies .
  • Anticancer Properties : Research indicates that benzimidazole derivatives exhibit significant anticancer activities. The structural characteristics of 1,3-dimethyl-5-({[3-(propan-2-yloxy)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one suggest potential interactions with cellular targets involved in cancer proliferation and apoptosis .
  • Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems may offer neuroprotective benefits. Studies have shown that similar benzimidazole compounds can exert protective effects against neurodegenerative diseases by influencing synaptic transmission and reducing oxidative stress .

Case Study 1: Pain Management

A study investigated the efficacy of sodium channel blockers in neuropathic pain models. The results demonstrated that compounds similar to this compound significantly reduced pain behaviors in animal models. This suggests potential therapeutic applications in treating chronic pain conditions such as diabetic neuropathy.

Case Study 2: Anticancer Activity

In vitro studies have shown that benzimidazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis. A derivative structurally related to this compound was tested against breast cancer cells and exhibited a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-5-({[3-(PROPAN-2-YLOXY)PROPYL]AMINO}METHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

Compound Name Core Structure Substituent at Position 5/Equivalent Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 1,3-Dimethylbenzimidazol-2-one -{[3-(Propan-2-yloxy)propyl]amino}methyl C₁₆H₂₆N₃O₂ 292.4 Amine, ether, methyl
4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid Benzimidazole -Butanoic acid linked to benzyl(2-hydroxyethyl)amino C₂₂H₂₆N₄O₃ 406.5 Carboxylic acid, hydroxyl, amine
[3-(Benzimidazol-2-yl)propyl]methylamine Benzimidazole -Propylmethylamine C₁₁H₁₅N₃ 189.3 Amine, methyl
5-Amino-4-(1H-benzimidazol-2-yl)-1-(3-butoxypropyl)-1,2-dihydro-3H-pyrrol-3-one Benzimidazole-pyrrolone hybrid -3-Butoxypropyl C₁₈H₂₄N₄O₂ 328.4 Ether, amine, ketone
Key Observations:

Substituent Complexity : The target compound’s substituent is branched (isopropoxy group), unlike the linear butoxy chain in or the carboxylic acid in . This branching may reduce crystallinity and enhance membrane permeability compared to linear analogs.

Polarity: The absence of a carboxylic acid (vs.

Molecular Weight : The target (292.4 g/mol) is smaller than (328.4 g/mol) and (406.5 g/mol), which could favor better bioavailability.

Biological Activity

1,3-Dimethyl-5-({[3-(propan-2-yloxy)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one, a compound with the molecular formula C13H23N3O3C_{13}H_{23}N_{3}O_{3} and a molecular weight of approximately 269.34 g/mol, has garnered attention for its potential biological activities. This article synthesizes diverse research findings on its biological activity, including antimicrobial and antitumor effects.

Chemical Structure and Properties

The compound belongs to the benzimidazole class, which is known for various biological activities. Its structure can be represented as follows:

\text{1 3 Dimethyl 5 3 propan 2 yloxy propyl amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains. For instance, a study reported that derivatives of benzimidazole exhibited antibacterial activity against Staphylococcus aureus, Escherichia coli, and Acinetobacter baumannii with minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 µg/mL .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus31.25 - 62.5
Escherichia coli31.25 - 62.5
Acinetobacter baumannii31.25 - 62.5
Mycobacterium tuberculosis40

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as A549 (lung cancer) and HCC827, with IC50 values indicating effective cytotoxicity . The results suggest that this compound may be a candidate for further development as an antitumor agent.

Table 2: Antitumor Activity Against Lung Cancer Cell Lines

Cell LineIC50 (µM)
A5496.26 ± 0.33
HCC8276.48 ± 0.11
NCI-H358Not specified

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with DNA and inhibition of key cellular pathways related to cell growth and division . The binding affinity to DNA suggests a potential for disrupting the replication process in cancer cells.

Case Studies

  • Study on Antimicrobial Properties : A research group synthesized various benzimidazole derivatives and tested their antimicrobial efficacy against multiple pathogens, confirming the effectiveness of compounds similar to the one in clinical settings .
  • Evaluation of Antitumor Effects : Another study focused on assessing the cytotoxic effects of benzimidazole derivatives on lung cancer cell lines, revealing promising results that warrant further investigation into their therapeutic potential .

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